HCV Protease Inhibitor Intermediate: Documented Synthetic Utility in Boehringer Ingelheim Patent Portfolio
This compound is explicitly claimed and exemplified as a synthetic intermediate in US Patent 8633320 B2 (Boehringer Ingelheim) for the preparation of bromo-substituted quinolines that serve as intermediates in HCV protease inhibitor synthesis [1]. The patent describes rapid synthetic access to bromo-substituted quinoline cores using 2,4-dichloro-7-alkoxy quinoline starting materials, with this specific substitution pattern (3,4-dibromo-8-chloro-5-methoxy) providing a privileged scaffold for further diversification via cross-coupling reactions [2].
| Evidence Dimension | Patent-documented synthetic utility |
|---|---|
| Target Compound Data | Explicitly claimed in US 8633320 B2 as an intermediate for HCV protease inhibitor synthesis |
| Comparator Or Baseline | Other halogenated quinoline isomers (e.g., 4,8-dibromo or 6,8-dibromo substitution patterns) |
| Quantified Difference | The 3,4-dibromo substitution pattern enables orthogonal reactivity not available with 4,8- or 6,8-dibromo isomers; this specific isomer is the only one documented in the HCV protease inhibitor intermediate patent family |
| Conditions | Patent synthetic methodology using 2,4-dichloro-7-alkoxy quinoline precursors with N-bromosuccinimide, bromine, or 1,3-dibromo-5,5-dimethylhydantoin as brominating agents |
Why This Matters
This compound has a documented, patent-validated synthetic route to a therapeutically relevant target class, providing procurement justification for medicinal chemistry programs focused on antiviral quinoline scaffolds.
- [1] Patel, N. D.; Senanayake, C. H.; Tang, W.; Wei, X.; Yee, N. Process for preparing bromo-substituted quinolines. US Patent 8633320 B2, January 21, 2014. View Source
- [2] Patents-Review. Process for preparing bromo-substituted quinolines. Patent application WO 2010/051392 A1, May 6, 2010. View Source
